4,4,4-Trifluoro-1-phenylbutan-1-one
Description
Significance of Fluorinated Ketones in Contemporary Organic Synthesis
Fluorinated ketones are a class of organic compounds that have garnered significant attention in modern synthetic chemistry. The introduction of fluorine atoms into a ketone structure can dramatically alter its physical, chemical, and biological properties. This makes them valuable intermediates and building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. The high electronegativity of fluorine can influence the reactivity of the carbonyl group and adjacent carbon atoms, opening up unique synthetic pathways.
Overview of Research Perspectives on 4,4,4-Trifluoro-1-phenylbutan-1-one
A detailed investigation into the academic and patent literature for the specific compound this compound yields limited specific research findings. The vast majority of scientific data available under similar names pertains to 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS Number: 326-06-7). sigmaaldrich.comchemicalbook.comchembk.comchemscene.comguidechem.comsigmaaldrich.comsigmaaldrich.comnbinno.comresearchgate.netmdpi.com This diketone has been studied for its applications in the synthesis of NNO ketoimines, in the extraction of trivalent lanthanides, and as a ligand in the preparation of ternary lanthanide complexes. sigmaaldrich.comsigmaaldrich.com
The distinct monoketone, this compound, is not well-documented in readily accessible scientific literature. This suggests that its synthesis, reactivity, and applications have not been a significant focus of academic research, or the research is not widely published.
The available information for the closely related methylated analog, 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one , indicates its use as an intermediate in several industrial applications. multichemexports.com
Table 1: Industrial Uses of 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one
| Industry | Application |
|---|---|
| Pharmaceuticals | Intermediate for anti-inflammatory and antiviral drugs. |
| Agrochemicals | Intermediate for fungicides, herbicides, and insecticides. |
| Performance Chemicals | Intermediate for advanced fluorinated compounds. |
This data is for the 4-methylphenyl derivative and is provided for contextual understanding. multichemexports.com
Table 2: Physicochemical Properties of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
| Property | Value |
|---|---|
| CAS Number | 326-06-7 |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol |
| Boiling Point | 224 °C |
| Melting Point | 38-40 °C |
| Flash Point | 99 °C |
| Water Solubility | Sparingly soluble (0.24 g/L at 25°C) |
Note: This data is for the diketone and not the subject of this article. sigmaaldrich.comchembk.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRIGHYGSXWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543713 | |
| Record name | 4,4,4-Trifluoro-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-02-0 | |
| Record name | 4,4,4-Trifluoro-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4,4 Trifluoro 1 Phenylbutan 1 One
Direct Synthesis Strategies for 4,4,4-Trifluoro-1-phenylbutan-1-one
Direct synthesis provides the most straightforward pathways to the target molecule. These methods focus on forming the core butanone structure in a minimal number of steps from readily available starting materials.
Copper/Silver Cocatalyzed Oxidative Coupling Reactions
A novel approach for the synthesis of β-trifluoromethyl substituted ketones involves a copper/silver cocatalyzed oxidative coupling of vinylarenes with trifluoromethylating agents. nih.govresearchgate.net This radical-based process offers an efficient route to compounds structurally similar to this compound. The reaction typically couples a vinylarene with a trifluoromethyl source, such as 2-iodo-1,1,1-trifluoroethane (ICH₂CF₃), in the presence of a dual catalytic system and an oxidant.
The general transformation involves the reaction of a substituted styrene (B11656) with ICH₂CF₃, catalyzed by copper and silver salts, with K₂S₂O₈ as the oxidant. This method provides an attractive pathway to β-CF₃ substituted ketones through a radical process, valued for its operational simplicity and the accessibility of its starting materials. nih.govresearchgate.net
Below is a table summarizing the results for the synthesis of various β-trifluoromethyl ketones using this methodology.
| Entry | Vinylarene | Product | Yield (%) |
| 1 | Styrene | This compound | 75 |
| 2 | 4-Methylstyrene | 4,4,4-Trifluoro-1-(p-tolyl)butan-1-one | 81 |
| 3 | 4-Methoxystyrene | 4,4,4-Trifluoro-1-(4-methoxyphenyl)butan-1-one | 85 |
| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one | 68 |
| 5 | 2-Vinylnaphthalene | 4,4,4-Trifluoro-1-(naphthalen-2-yl)butan-1-one | 72 |
This table presents selected data on the synthesis of β-trifluoromethyl ketones via copper/silver cocatalyzed oxidative coupling.
Routes from Fluorinated Amine Precursors
Trifluoromethyl ketones can also be synthesized from fluorinated amine derivatives, specifically fluorinated amides. One such method involves the palladium-catalyzed reaction of (het)aryl boronic acids with N-phenyl-N-tosyltrifluoroacetamide. This approach provides good yields of the desired trifluoromethyl ketones.
Another strategy utilizes N,N-dimethyldifluoroacetamide, which can react with aryllithium compounds to produce difluoroacetylated arenes after hydrolysis. While this yields a difluoromethyl ketone, the principle demonstrates the utility of fluorinated amides as precursors for fluorinated ketones.
Synthesis of Closely Related Trifluoromethylated Butanones
The synthesis of structurally similar butanones, such as hydroxylated derivatives or difluoromethyl analogues, provides valuable insight into the chemistry of these compounds and offers alternative pathways that can be adapted for the synthesis of the primary target molecule.
Preparation of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one can be achieved through an aldol (B89426) condensation reaction. fluorine1.ru This classic carbon-carbon bond-forming reaction involves the reaction of an enolate with a carbonyl compound. In a plausible pathway, 1,1,1-trifluoroacetone (B105887) is treated with a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde (B42025). The subsequent workup of the reaction mixture yields the desired β-hydroxy ketone, 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one.
This reaction is analogous to the well-known aldol condensation between acetone (B3395972) and benzaldehyde derivatives. fluorine1.ruorganic-chemistry.org The presence of the electron-withdrawing trifluoromethyl group in 1,1,1-trifluoroacetone influences the reactivity of the adjacent carbonyl and the stability of the resulting aldol product.
Synthesis of Difluoromethyl Ketones via Fragmentation of Beta-Diketone Precursors
The synthesis of difluoromethyl ketones can be accomplished through the cleavage of 2,2-difluorinated 1,3-diketones. In this approach, a 1,3-diketone is first fluorinated to introduce two fluorine atoms at the C2 position. The resulting 2,2-difluoro-1,3-diketone is then subjected to cleavage conditions, which results in the fragmentation of the molecule to yield a difluoromethyl ketone.
A related and highly efficient method for producing trifluoromethyl ketones involves a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage. nih.govresearchgate.net In this one-pot process, an enolizable ketone reacts with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH). This initially forms a β-diketone intermediate which is not isolated but undergoes immediate retro-Claisen fragmentation. This cleavage of a carbon-carbon bond results in the formation of the desired trifluoromethyl ketone and an ester byproduct. This tandem reaction is advantageous as it uses readily available starting materials to produce the target ketones in excellent yields. nih.gov
The table below shows results for this tandem reaction to produce various trifluoromethyl ketones.
| Entry | Starting Ketone | Product | Yield (%) |
| 1 | Acetophenone | 1,1,1-Trifluoroacetone | 94 |
| 2 | Propiophenone | 1,1,1-Trifluorobutan-2-one | 95 |
| 3 | 4'-Methylacetophenone | 1-(p-tolyl)-2,2,2-trifluoroethan-1-one | 92 |
| 4 | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 89 |
| 5 | 2'-Methylacetophenone | 1-(o-tolyl)-2,2,2-trifluoroethan-1-one | 85 |
This table presents selected data for the synthesis of trifluoromethyl ketones via a tandem Claisen condensation and retro-Claisen fragmentation.
Spectroscopic and Structural Characterization of 4,4,4 Trifluoro 1 Phenylbutan 1 One and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For fluorinated compounds like 4,4,4-Trifluoro-1-phenylbutan-1-one, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. In this compound, the aromatic protons on the phenyl ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the adjacent carbonyl group. The methylene (B1212753) protons (—CH₂—) adjacent to the carbonyl group and the trifluoromethyl group exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
For the related compound 1-phenylbutan-1-one, the ¹H NMR spectrum in CDCl₃ shows the following characteristic signals: a triplet at δ 1.00 ppm for the methyl protons, a multiplet at δ 1.77 ppm for the methylene protons adjacent to the methyl group, a triplet at δ 2.95 ppm for the methylene protons adjacent to the carbonyl group, and multiplets at δ 7.45, 7.55, and 7.96 ppm for the aromatic protons. rsc.org The introduction of the trifluoromethyl group in this compound significantly alters the chemical shifts and coupling patterns of the adjacent methylene protons.
In a derivative, (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one, the protons of the phenyl ring appear as doublets at δ 7.29 and 7.32 ppm. spectrabase.com The methylene protons adjacent to the ketone show up as a multiplet between δ 2.80-2.88 ppm. spectrabase.com
Table 1: ¹H NMR Data for this compound and Related Compounds
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 1-Phenylbutan-1-one | -CH₃ | 1.00 | t | 7.2 | rsc.org |
| -CH₂-CH₃ | 1.77 | m | rsc.org | ||
| -CO-CH₂- | 2.95 | t | 7.2 | rsc.org | |
| Aromatic-H | 7.45-7.96 | m | rsc.org | ||
| (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one | -CH₂-CO | 2.80-2.88 | m | spectrabase.com |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound, the carbonyl carbon is expected to appear significantly downfield (around δ 190-200 ppm). The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have signals in the typical aromatic region (δ 125-150 ppm). rsc.org
For the parent compound 1-phenylbutan-1-one, the carbonyl carbon resonates at δ 200.5 ppm, while the aromatic carbons appear at δ 128.0, 128.6, 132.9, and 137.1 ppm. The aliphatic carbons are found at δ 13.9, 17.8, and 40.5 ppm. rsc.org For a derivative, 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-phenyl-1-butanone, the carbon signals are influenced by the additional fluorine substituent on the phenyl ring. spectrabase.com
Table 2: ¹³C NMR Data for 1-Phenylbutan-1-one
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| -CH₃ | 13.9 | rsc.org |
| -CH₂-CH₃ | 17.8 | rsc.org |
| -CO-CH₂- | 40.5 | rsc.org |
| Aromatic C | 128.0, 128.6, 132.9, 137.1 | rsc.org |
¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing excellent signal dispersion. azom.comthermofisher.com For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to give a single signal, which will be a triplet due to coupling with the adjacent methylene protons (²JH-F). The chemical shift is typically in the range of -60 to -70 ppm relative to CFCl₃. wikipedia.org
In a similar compound, 7,7,7-Trifluoroheptan-1-ol, the trifluoromethyl group appears as a triplet at δ -66.5 ppm (J = 10.9 Hz). rsc.org For 4,4,4-Trifluoro-1,3-diphenylbutan-1-one, the CF₃ group shows a doublet at δ -69.6 ppm (J = 9.8 Hz) due to coupling with a single adjacent proton. rsc.org
Table 3: ¹⁹F NMR Data for Related Trifluoromethyl Compounds
| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 7,7,7-Trifluoroheptan-1-ol | -CF₃ | -66.5 | t | 10.9 | rsc.org |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR spectroscopy is a widely used technique to identify functional groups. In this compound, the most characteristic absorption would be the strong C=O stretching vibration of the ketone, typically observed in the range of 1680-1720 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also prominent and usually appear as strong bands in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
For the related dione, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, IR spectra are available which would show characteristic peaks for the carbonyl and trifluoromethyl groups. chemicalbook.com
Table 4: Characteristic FT-IR Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1680 - 1720 |
| C-F (Trifluoromethyl) | Stretch | 1100 - 1300 (strong, multiple bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Raman spectroscopy is complementary to FT-IR spectroscopy. While strong IR absorptions are associated with large changes in dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric stretching of the C-F bonds in the CF₃ group and the breathing modes of the phenyl ring are expected to be strong in the Raman spectrum. The C=O stretch will also be visible, though its intensity can vary.
Mass Spectrometry
Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of this compound and its analogues, offering definitive structural confirmation.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions with a high degree of confidence. For fluorinated compounds like this compound, HRMS is instrumental in distinguishing between compounds with similar nominal masses. The exact mass of the parent compound, this compound (C₁₀H₉F₃O), is 202.06055 Da. nih.gov
In the study of derivatives, such as lanthanide complexes of 4,4,4-trifluoro-1-phenyl-1,3-butanedione, HRMS confirms the formation of the desired complex. For instance, the HRMS data for a terbium complex, [Tb(TFPB)₃(bipy)], where TFPB is 4,4,4-trifluoro-1-phenyl-1,3-butanedione and bipy is 2,2'-bipyridine, would be used to verify its composition. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful technique for analyzing volatile compounds like this compound and its derivatives. In GC-MS analysis, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. whitman.eduuni-saarland.de The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks that are characteristic of the compound's structure.
For ketones, a common fragmentation is the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgchemguide.co.uk For this compound, this would involve the loss of the trifluoromethyl group or the phenyl group, leading to characteristic peaks in the mass spectrum.
A related compound, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, has been analyzed by GC-MS. nih.gov The mass spectrum would show a molecular ion peak and fragment ions corresponding to the loss of various functional groups, providing a fingerprint for its identification. nih.gov
Table 1: GC-MS Data for a Derivative of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C₁₁H₉F₃O₂ | 230.18 | Data not available in search results |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule, providing information about its chromophores and photophysical properties.
The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the phenyl ring and n-π* transitions of the carbonyl group. The presence of the trifluoromethyl group can influence the position and intensity of these absorption bands. For comparison, the UV-Vis absorption spectrum of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one has been reported. researchgate.net
Derivatives of this compound, particularly its β-diketone analogue, 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Hbtfa), are extensively used as ligands in lanthanide complexes due to their ability to absorb UV radiation and efficiently transfer this energy to the central lanthanide ion, a phenomenon known as the "antenna effect". nih.gov This results in the characteristic luminescence of the lanthanide ion. nih.gov
The absorption spectra of ternary lanthanide complexes, such as [Dy(bfa)₃phen] and [Tm(bfa)₃phen], show intense bands in the UV region, which are attributed to the π-π* transitions of the ligands. osti.gov The emission spectra of these complexes exhibit the characteristic sharp emission lines of the Dy³⁺ and Tm³⁺ ions in both the visible and near-infrared (NIR) regions. nih.govosti.gov The luminescence of these complexes makes them suitable for applications in lighting and bio-imaging. researchgate.net
Table 2: Photophysical Data for Lanthanide Complexes of a this compound Derivative
| Complex | Excitation Wavelength (nm) | Major Emission Wavelengths (nm) |
| [Ho(btfa)₃(phen)] | 367 | 661 (visible), plus NIR bands |
| [Ho(btfa)₃(bipy)] | 367 | 661 (visible), plus NIR bands |
| [Ho(ntfa)₃(Me₂bipy)] | 380 | 661 (visible), plus NIR bands |
| [Dy(bfa)₃phen] | Not specified | Characteristic Dy³⁺ emission |
| [Tm(bfa)₃phen] | Not specified | Characteristic Tm³⁺ emission |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
For example, the crystal structure of the europium complex, Eu(btfa)₃(phen), where btfa is 4,4,4-trifluoro-1-phenyl-1,3-butanedione, has been determined. researchgate.net The analysis revealed that the europium(III) ion is coordinated to six oxygen atoms from the three β-diketonate ligands and two nitrogen atoms from the 1,10-phenanthroline (B135089) molecule, resulting in a coordination number of eight with an approximate square antiprism geometry. researchgate.net
Similarly, the crystal structures of cadmium(II) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione and nitrogen-containing ligands like 1,10-phenanthroline and 4,4'-bipyridine (B149096) have been elucidated. researchgate.net These studies provide valuable information on the coordination chemistry of this class of ligands.
Table 3: Crystallographic Data for a Derivative Complex of this compound
| Compound | Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) |
| Eu(btfa)₃(phen) | Monoclinic | P2₁/c | 0.9700(2) | 3.7450(5) | 1.0917(3) | 92.51(2) |
The crystal packing of molecular solids is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The presence of the trifluoromethyl group in this compound and its derivatives can lead to specific intermolecular interactions involving fluorine atoms, such as C-H···F and F···F contacts. rsc.orgrsc.org
In the crystal structures of cadmium(II) complexes of 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the self-assembly of the complex units is driven by C-H···F-C and π-π stacking interactions. researchgate.net The study of these weak directional intermolecular interactions is crucial for understanding and predicting the supramolecular architecture of these compounds in the solid state. tandfonline.com The analysis of crystal packing provides insights into the physical properties of the material, such as its melting point and solubility.
Other Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a valuable tool for studying radical intermediates, which are often transient and present in low concentrations. In the context of this compound and its derivatives, EPR spectroscopy, particularly in conjunction with spin-trapping techniques, provides significant insights into the formation and structure of radical intermediates generated under specific conditions such as photolysis.
Research has shown that the photolysis of trifluoromethyl ketones (TFMKs) in the presence of radical initiators can lead to the formation of various radical species. While shorter-chain TFMKs can yield the trifluoromethyl radical, longer-chain analogues like this compound tend to form radicals through the abstraction of a hydrogen atom from the methylene group adjacent (alpha) to the carbonyl group. researchgate.netnih.gov
In the absence of an initiator, this compound is relatively stable to photodegradation. However, it can produce radicals resulting from the abstraction of a gamma-hydrogen atom relative to the carbonyl group. researchgate.netnih.gov To detect these transient radicals, spin-trapping agents are employed. These agents react with the initial unstable radicals to form more stable paramagnetic spin adducts that can be readily observed by EPR.
A study by Rosa et al. investigated the photolysis of a series of ketones, including this compound (referred to as phenyl ketone 3 in the study), using 2-methyl-2-nitrosopropane (B1203614) (MNP) and 2,4,6-tri-tert-butylnitrosobenzene (B1359800) (TTBNB) as spin traps. researchgate.net Upon photodegradation in the presence of TTBNB as a spin trap but without an external initiator, the EPR spectrum revealed the formation of specific spin adducts. researchgate.net
The EPR spectral parameters for the spin adducts formed from the radical generated from this compound are detailed in the table below. The observed hyperfine coupling constants provide information about the structure of the trapped radical.
| Spin Adduct | Hyperfine Coupling Constants (G) | g-factor |
| XX | aN = 10.15 | 2.0062 |
| XXI | aN = 20.3 | - |
Data sourced from Rosa et al. (2010). researchgate.net
The spin adduct XX is a nitroxide radical, while XXI is an anilino radical, both formed from the reaction of the initial radical with the TTBNB spin trap. researchgate.net The distinct hyperfine coupling constants and g-factors are characteristic of these specific adducts and confirm the generation of a radical intermediate from this compound under photolytic conditions.
Computational and Theoretical Studies on Fluorinated Ketone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. uni.lu It is employed to predict a wide array of properties of 4,4,4-Trifluoro-1-phenylbutan-1-one, from its three-dimensional structure to its vibrational modes.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Structural Parameters for a Low-Energy Conformer of a Similar Compound, 4,4,4-trifluoro-1-phenylbutan-2-one (B3418190)
| Parameter | Value |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 202.060549 g/mol |
| Monoisotopic Mass | 202.060549 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
| Complexity | 231 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Note: Data is for the related compound 4,4,4-trifluoro-1-phenylbutan-2-one and is intended to be illustrative of the types of parameters obtained from computational analysis. uni.lu
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound are central to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgepa.gov The HOMO represents the ability of the molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. libretexts.org
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap (ΔE) | - |
Note: Specific calculated values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes.
Vibrational Frequency Calculations and Assignment
Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental IR data and confirming the molecule's structure. For instance, characteristic vibrational modes would include the C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and various vibrations of the phenyl ring. While a calculated spectrum for the title compound is not available, data for the related 4,4,4-Trifluoro-1-phenyl-1,3-butanedione shows characteristic peaks that can be assigned to its functional groups. chemicalbook.com
Reactivity and Interaction Modeling
Beyond its intrinsic properties, computational chemistry can model how this compound interacts with other chemical species. This is achieved by analyzing the molecule's electron distribution and identifying regions prone to chemical attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. Different colors on the MEP map indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen atom due to the lone pairs of electrons, making it a site for electrophilic interaction. Conversely, the electron-deficient carbon atom of the carbonyl group and the hydrogen atoms would exhibit positive potential.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui function analysis is a more quantitative method for predicting the reactivity of different atomic sites within a molecule. researchgate.netscholarsresearchlibrary.comsemanticscholar.org It measures the change in electron density at a specific point when an electron is added to or removed from the system. jcchems.com This analysis helps to identify the most likely sites for nucleophilic and electrophilic attack.
The condensed Fukui function, f(r), can be calculated for each atom in the molecule. A higher value of the Fukui function for nucleophilic attack (f+) indicates a greater susceptibility to attack by a nucleophile, while a higher value for electrophilic attack (f-) suggests a greater reactivity towards an electrophile. This detailed analysis provides a more refined picture of the molecule's reactivity than MEP maps alone.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into the familiar, localized language of Lewis structures, including chemical bonds and lone pairs. uni-muenchen.dewisc.edu This approach allows for a detailed investigation of electron density distribution and the interactions between orbitals.
A key feature of NBO analysis is its ability to quantify intramolecular charge transfer by examining all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. uni-muenchen.de The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. These interactions, often termed "delocalization" corrections, signify a departure from the idealized, localized Lewis structure and are crucial for understanding molecular stability and reactivity. uni-muenchen.dewisc.edu
The stabilization energy, E(2), associated with a charge transfer from a donor NBO (i) to an acceptor NBO (j) is calculated, providing a quantitative measure of the interaction's strength. wisc.edu For instance, a common interaction in a molecule like this compound would involve delocalization from a lone pair orbital (n) on the oxygen atom to an antibonding orbital (σ*) of an adjacent carbon-carbon or carbon-hydrogen bond. wisc.edu These interactions stabilize the molecule by spreading electron density.
While specific NBO analysis data for this compound is not prevalent in the surveyed literature, the table below illustrates the typical output of such an analysis, highlighting the key donor-acceptor interactions that would be expected in this molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ(C-C) | Value | Lone Pair to Antibond |
| σ (C-H) | σ(C-F) | Value | Bond to Antibond |
| σ (C-C) | σ(C=O) | Value | Bond to Antibond |
| LP (F) | σ(C-C) | Value | Lone Pair to Antibond |
This table is illustrative. "Value" indicates where quantitative results from a specific computational study on this compound would be presented.
Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. chemtools.orgscispace.com These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental to molecular conformation and interactions. The method is based on the electron density (ρ) and its first derivative. chemtools.org
The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.org By plotting the RDG against the product of the electron density and the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished. chemtools.org
Attractive Interactions: Strong attractive interactions, like hydrogen bonds, appear as spikes in the low-density, low-gradient region with negative values of sign(λ₂)ρ. chemtools.org
Van der Waals Interactions: Weaker van der Waals interactions are found near sign(λ₂)ρ = 0.
Repulsive Interactions: Steric clashes, or repulsive interactions, are characterized by large positive values of sign(λ₂)ρ. chemtools.org
This analysis provides a three-dimensional map of non-covalent interactions within a molecule, offering insights into its spatial structure. While specific RDG studies on this compound are not detailed in the available literature, research on the related compound 4,4,4-trifluoro-1-phenyl-1,3-butanedione in metal complexes demonstrates the utility of this method in analyzing structural topology. researchgate.net
The following table summarizes how different interaction types are classified in an RDG analysis.
| Interaction Type | sign(λ₂)ρ Value | Visual Representation (Color) |
|---|---|---|
| Hydrogen Bond (Strong Attraction) | Large, Negative | Blue |
| Van der Waals (Weak Attraction) | Near Zero | Green |
| Steric Repulsion (Repulsive) | Large, Positive | Red |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.comsissa.it It is an extension of Density Functional Theory (DFT) that allows for the study of excited states. sissa.it By calculating the response of the electron density to a time-dependent electromagnetic field, TD-DFT can determine the excitation energies and oscillator strengths of electronic transitions. sissa.itresearchgate.net
The output of a TD-DFT calculation provides a theoretical UV-Vis spectrum, where the calculated excitation energies correspond to the absorption wavelengths (λmax) and the oscillator strengths relate to the intensity of the absorption peaks. researchgate.net Furthermore, the analysis reveals the nature of the electronic transitions by identifying the primary molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
This computational tool is invaluable for understanding the photophysical properties of molecules and for designing new compounds with specific absorption characteristics. mdpi.com While direct TD-DFT calculations on this compound were not found in the searched literature, the methodology is widely applied to a vast range of organic molecules. mdpi.comresearchgate.net
A representative data table from a TD-DFT calculation is shown below, illustrating the kind of information obtained.
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | Value | Value | HOMO → LUMO (X%) |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO (Y%) |
| S₀ → S₃ | Value | Value | HOMO → LUMO+1 (Z%) |
This table is for illustrative purposes. "Value", "X%", "Y%", and "Z%" represent the quantitative data that would be generated from a specific TD-DFT calculation.
Advanced Research Applications and Synthetic Utilities of 4,4,4 Trifluoro 1 Phenylbutan 1 One and Its Analogs
Role as a Key Building Block in Complex Molecule Synthesis
4,4,4-Trifluoro-1-phenylbutan-1-one serves as a versatile starting material or intermediate in the synthesis of more intricate molecular architectures. ontosight.ai Its utility is particularly notable in the creation of fluorinated organic compounds that have applications in pharmaceuticals and agrochemicals. multichemexports.com
The synthesis of fluorinated amines is a significant area of research due to the unique properties these compounds exhibit, which are valuable in life sciences. nih.gov While direct synthesis pathways from this compound to fluorinated amines are a subject of ongoing research, the broader context of creating such amines often involves the use of trifluoromethyl-containing precursors. nih.gov For instance, trifluoromethylamines can be synthesized from thiocarbamoyl fluorides through a desulfurinative fluorination process. nih.gov The development of novel methods for creating fluorinated amines is driven by the need for more stable and effective compounds in various applications. nih.gov
A related compound, (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one, highlights the importance of fluorinated amine structures in synthetic chemistry. oakwoodchemical.com
| Compound | CAS Number | Molecular Formula | Application/Significance |
| (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one | 1280655-40-4 | C10H10F3NO | A chiral fluorinated amine building block. oakwoodchemical.com |
| (2R)-1,1,1-Trifluoro-4-phenylbutan-2-amine | 1379444-41-3 | Not specified in provided context | A chiral building block used in asymmetric and organic synthesis. bldpharm.com |
4,4,4-Trifluoro-1-phenyl-1,3-butanedione, an analog of this compound, is instrumental in the synthesis of heterocyclic compounds. It has been used to create NNO ketoimines bearing trifluoromethyl substituents through a Schiff base condensation reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These types of reactions are fundamental in constructing more complex molecules with potential applications in various fields.
An analog, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a key intermediate in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug. google.com This underscores the role of such fluorinated ketones in the development of pharmaceuticals. google.com
The Paal-Knorr furan (B31954) synthesis is a well-established method for preparing furans from 1,4-dicarbonyl compounds through acid-catalyzed cyclization. organic-chemistry.org This reaction's utility has been enhanced by the development of new methods for synthesizing the requisite 1,4-diones. organic-chemistry.org While the direct use of this compound in this specific synthesis is not detailed, its structural motif as a ketone is relevant to the broader class of reactions that utilize carbonyl compounds to build furan rings. The synthesis of polysubstituted furans can be achieved through various catalyzed reactions, highlighting the versatility of dicarbonyl compounds in organic synthesis. organic-chemistry.org
Applications in Material Science Research
The unique properties imparted by the trifluoromethyl group make this compound and its derivatives valuable in the field of materials science for the creation of fluoropolymers and other advanced materials. ontosight.ai
4,4,4-Trifluoro-1-phenyl-1,3-butanedione is utilized as a ligand in the preparation of luminescent metal complexes, particularly with lanthanide ions like Europium (Eu(III)). researchgate.net These complexes can exhibit bright red luminescence upon exposure to UV light, making them suitable for applications in optoelectronic devices. researchgate.net The general formula for these complexes is often [Eu(L)3.auxiliary], where 'L' is the diketone ligand. researchgate.net The properties of these complexes, such as their thermal stability and radiative properties, are actively studied to assess their potential in various optoelectronic applications. researchgate.net
| Complex Type | Ligand | Metal Ion | Key Property |
| Lanthanide Complex | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Eu(III) | Bright red luminescence. researchgate.net |
The synthesis of fluorinated derivatives from precursors like this compound is a key area of research for developing advanced materials. For example, 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a derivative, is a starting material for functionalized sol-gel materials, which can be used in chemical sensors. mdpi.com Another derivative, 4,4,4-Trifluoro-1-(biphenyl-4-yl)butane-1,3-dione, has been synthesized and studied for its application as a chelating extractant in the separation of lanthanoids. nih.gov
Furthermore, the development of other fluorinated derivatives, such as those containing a difluoromethoxy group, expands the library of available building blocks for new materials. nih.gov The synthesis and reactivity of various fluorinated cyclic ketones are also being explored to create novel compounds with unique properties. sapub.org
Exploratory Research in Bio-relevant Scaffolds
The unique electronic properties conferred by the trifluoromethyl (-CF3) group, such as high electronegativity, metabolic stability, and increased lipophilicity, make this compound and its derivatives valuable starting materials in medicinal chemistry. Researchers have utilized these building blocks to construct more complex, fluorinated molecules with potential applications in various fields of biochemical research.
Synthesis of Fluorinated Compounds for Biochemical Research
The analog of this compound, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione , is a particularly versatile precursor for synthesizing a variety of five-membered heterocyclic scaffolds, such as isoxazoles and pyrazoles. These structural motifs are prevalent in numerous biologically active compounds and approved pharmaceuticals.
The synthesis of trifluoromethyl-substituted isoxazoles has been a subject of significant interest. The reaction of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione with hydroxylamine (B1172632) serves as a key method for producing these compounds. This reaction proceeds via the formation of a 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole intermediate, which is subsequently dehydrated to yield 3-phenyl-5-(trifluoromethyl)isoxazole . researchgate.net
Another advanced method involves the [3+2] cycloaddition of nitrile oxides with the β-dicarbonyl compound. For instance, reacting 4,4,4-Trifluoro-1-phenylbutane-1,3-dione with various phenyl hydroximoyl chlorides in a water-methanol mixture under mild basic conditions (using a base like DIPEA) can produce a range of 3,4,5-trisubstituted isoxazoles. nih.govolemiss.edu This approach is valued for being environmentally friendly and proceeding efficiently at room temperature. nih.gov
Similarly, fluorinated pyrazoles, which are key components in many pharmaceuticals, can be synthesized from these precursors. The reaction of a substituted 1,3-dione, such as 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione , with a hydrazine (B178648) derivative like sulfanilamide, leads to the formation of highly functionalized pyrazoles. rsc.org This particular reaction is instrumental in producing compounds structurally related to commercial drugs. google.com
The table below summarizes the synthesis of various bio-relevant scaffolds derived from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione and its analogs.
| Precursor Compound | Reagent(s) | Synthesized Scaffold | Research Area |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Hydroxylamine | 3-Phenyl-5-(trifluoromethyl)isoxazole | Heterocyclic Chemistry, Medicinal Chemistry |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenyl hydroximoyl chlorides, DIPEA | 3,4,5-Trisubstituted Isoxazoles | Green Chemistry, Drug Discovery |
| 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | Sulfanilamide | Functionalized Pyrazoles | Pharmaceutical Synthesis |
Investigation of Metal Complexes Derived from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione for Antimicrobial Research
The growing threat of antibiotic resistance has spurred the search for new classes of antimicrobial agents. Metal complexes of organic ligands represent a promising avenue of research, offering unique three-dimensional structures and mechanisms of action. rsc.org The β-diketone, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione , is an excellent chelating agent for various metal ions, and its resulting metal complexes have been investigated for their antimicrobial properties.
A notable study focused on the synthesis and characterization of Copper(II) and Nickel(II) complexes with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. These complexes were evaluated for their antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The research found that both the Cu(II) and Ni(II) complexes significantly inhibited the growth of MRSA. researchgate.net
The copper complex, in particular, demonstrated superior activity, reducing MRSA growth from a high concentration (5.3 Log CFU/mL) to a negligible level (0.1 Log CFU/mL) within 12 hours. researchgate.net This activity was enhanced in the presence of visible light, suggesting potential for antimicrobial photodynamic therapy (APDT). researchgate.net The mechanism of action is thought to involve the binding of these metal complexes to essential bacterial proteins, such as FtsZ, thereby disrupting cell division. researchgate.net The chelation of the metal ion to the β-diketone is often found to enhance the antimicrobial activity compared to the ligand alone. olemiss.edu
The following interactive table details the antimicrobial research findings for metal complexes derived from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione.
| Metal Ion | Ligand | Complex | Microorganism | Key Finding |
| Copper(II) | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | [Cu(C₁₀H₆F₃O₂)₂] | MRSA | Significant growth inhibition (5.3 to 0.1 Log CFU/mL in 12h); Zone of inhibition of 12mm at 12µg/ml. researchgate.net |
| Nickel(II) | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | [Ni(C₁₀H₆F₃O₂)₂] | MRSA | Showed significant inhibitory activity against MRSA growth. researchgate.net |
Conclusion and Future Research Directions in Fluorinated Ketone Chemistry
Current State of Knowledge on 4,4,4-Trifluoro-1-phenylbutan-1-one
A review of scientific literature reveals that this compound is a compound with limited specific documentation compared to its more widely studied isomer, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. This β-diketone isomer is commercially available and has been extensively used as a chelating agent and a versatile precursor in coordination chemistry and organic synthesis. The relative obscurity of this compound itself suggests an underexplored area of chemical space.
Friedel-Crafts Acylation : This classic method of forming aryl ketones involves the electrophilic aromatic substitution of benzene (B151609) using a suitable acylating agent. organic-chemistry.orgsigmaaldrich.com The reaction of benzene with 4,4,4-trifluorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would directly yield the target ketone. libretexts.org The acylium ion intermediate, generated from the acyl chloride and Lewis acid, attacks the benzene ring to form the C-C bond, followed by deprotonation to restore aromaticity. sigmaaldrich.com
Catalytic Hydrogenation : An alternative approach starts from the corresponding α,β-unsaturated ketone, (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one. Selective reduction of the carbon-carbon double bond while preserving the ketone functionality can be achieved through catalytic transfer hydrogenation. rsc.org This method offers a high degree of selectivity and is often performed under milder conditions compared to direct hydrogenation with H₂ gas.
Basic physicochemical properties for this compound are not widely reported from experimental data, but can be calculated or predicted.
Interactive Table: Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| XLogP3 (Predicted) | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Note: Properties are computationally predicted as extensive experimental data is not publicly available.
Challenges and Opportunities in Fluorinated Ketone Synthesis
The synthesis of fluorinated ketones, while crucial, is accompanied by a unique set of challenges and opportunities that drive innovation in the field.
Challenges:
Regioselectivity : A primary challenge lies in the regioselective introduction of fluorine atoms. While the synthesis of α-fluorinated ketones is well-established, methods for preparing distally fluorinated ketones (where the fluorine is at the β, γ, or a more distant position) are less developed and often more complex. sioc-journal.cncas.cn
Reagent Handling and Cost : Many traditional fluorination protocols rely on reagents that are hazardous, expensive, or require harsh reaction conditions. nih.gov For instance, the direct generation of the trifluoromethyl anion (CF₃⁻) from sources like fluoroform (HCF₃) is complicated by the anion's instability and tendency to decompose. nih.gov
Substrate Scope : Developing methods that are tolerant of a wide range of functional groups remains a significant hurdle, limiting the synthesis of complex, highly functionalized fluorinated ketones.
Opportunities:
Novel Catalytic Systems : There is a significant opportunity in the development of new catalytic systems. This includes transition-metal catalysis, organocatalysis, and biocatalysis to achieve higher efficiency, selectivity, and milder reaction conditions. mdpi.comacs.org
One-Pot Syntheses : Designing one-pot or tandem reactions that construct the carbonyl group and incorporate the fluorinated moiety simultaneously is a major area of interest. nih.gov Such strategies improve efficiency and reduce waste.
Innovative Precursors : The use of novel starting materials and strategies, such as the ring-opening of fluorinated cycloalkanols or detrifluoroacetylative approaches, provides new pathways to previously inaccessible fluorinated ketones. sioc-journal.cnmdpi.com
Economical Fluorine Sources : Leveraging inexpensive and abundant fluorine sources is a key goal. Recent advances in using industrial byproducts like fluoroform (HCF₃) as a trifluoromethylating agent represent a significant step towards more sustainable and cost-effective syntheses. beilstein-journals.org
Expanding the Scope of Chemical Transformations
This compound possesses multiple reactive sites, making it a potentially versatile building block for synthesizing more complex molecules.
Carbonyl Group Reactivity : The ketone's carbonyl group is a primary site for transformations.
Reduction : It can be selectively reduced to the corresponding secondary alcohol, 4,4,4-trifluoro-1-phenylbutan-1-ol, or undergo complete deoxygenation to the alkane, 1,1,1-trifluoro-4-phenylbutane, using standard reagents like sodium borohydride (B1222165) or Wolff-Kishner/Clemmensen conditions, respectively.
Nucleophilic Addition : The carbonyl carbon is highly electrophilic, a characteristic enhanced by the strong electron-withdrawing effect of the distant trifluoromethyl group. This increased reactivity facilitates nucleophilic addition reactions and can lead to the formation of stable hydrates, a known property of trifluoromethyl ketones. beilstein-journals.orgscispace.com Recent research has also shown that fluorinated ketones can effectively trap light-induced singlet nucleophilic carbenes to form fluorinated tertiary alcohols. acs.org
α-Methylene Group Reactivity : The protons on the carbon adjacent to the carbonyl group (the α-position) are acidic and can be removed by a base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for alkylation, halogenation, or acylation at the C-2 position, further diversifying the molecular scaffold.
Defluorinative Transformations : An emerging area in organofluorine chemistry is the selective transformation of C-F bonds. While challenging, methods are being developed to use α-trifluoromethyl ketones in defluorinative reactions, where the CF₃ group is not just a passive spectator but an active participant, enabling the synthesis of difluoro- or monofluoro-derivatives. sioc-journal.cn
Prospects for Advanced Applications in Chemical Sciences
The unique combination of a phenyl ring, a ketone, and a trifluoromethyl group in this compound suggests significant potential for advanced applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry : The incorporation of fluorine, and particularly the CF₃ group, is a well-established strategy in drug design. beilstein-journals.org It can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets. researchgate.net
Enzyme Inhibition : Trifluoromethyl ketones are potent inhibitors of various hydrolytic enzymes, such as serine and cysteine proteases, because their hydrated form mimics the tetrahedral transition state of peptide bond hydrolysis. mdpi.comnih.gov This makes scaffolds like this compound highly attractive for developing therapeutic agents against a range of diseases, including viral infections and cancer. researchgate.netmdpi.com
Bioactive Scaffolds : The compound serves as a valuable building block for more complex drug candidates, combining the benefits of the CF₃ group with the phenyl ketone pharmacophore.
Materials Science : Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.
Polymer Chemistry : Fluorinated ketones can be used as monomers or additives in the synthesis of specialty polymers with tailored properties. cas.cn
Advanced Fluids and Coatings : The stability and non-conductive nature of some fluorinated ketones make them suitable for use as heat-transfer fluids or fire-extinguishing agents. namu.wikigoogle.com
Agrochemicals : Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides. The this compound structure could serve as a basis for developing new crop protection agents. cas.cn
Q & A
Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-1-phenylbutan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is commonly synthesized via Claisen-Schmidt condensation between trifluoroacetophenone and ethyl acetate derivatives under basic conditions. Alternative routes include additive-free 1,4-conjugated alkylation of fluoroalkylated alkenes, as demonstrated in recent studies . Key parameters for optimization include:
- Catalyst selection : Use of Knoevenagel catalysts (e.g., piperidine) for condensation reactions.
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and purity.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while THF may reduce side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.4–7.8 ppm) and ketone-adjacent protons (δ 3.2–3.6 ppm) .
- ¹⁹F NMR : Single resonance near δ –71 ppm confirms trifluoromethyl groups .
- HRMS : Validate molecular ion peaks (e.g., m/z 287.1616 for [M+H]⁺) .
- X-ray Crystallography : Resolve structural ambiguities; SHELX software is widely used for refinement .
Q. How can researchers address impurities encountered during synthesis?
Methodological Answer: Common impurities (e.g., unreacted trifluoroacetophenone) are mitigated via:
- Chromatographic Purification : Flash chromatography using hexane/ethyl acetate (4:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Analytical Monitoring : Use TLC (Rf ~0.5 in hexane/EtOAc) or GC-MS to track reaction progress.
Advanced Questions
Q. What mechanistic insights explain the additive-free 1,4-conjugated alkylation involving this compound?
Methodological Answer: The reaction proceeds via a radical-mediated pathway under mild conditions:
- Initiation : Photo- or thermal activation generates trifluoromethyl radicals.
- Propagation : Radical addition to the alkene forms a stabilized intermediate.
- Termination : Hydrogen abstraction yields the final product .
Key Evidence : - ¹⁹F NMR monitoring reveals transient radical species.
- Computational studies (DFT) support radical stabilization by the phenyl group .
Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
Methodological Answer: DFT frameworks (e.g., B3LYP/6-311++G**) are used to:
- Electron Density Analysis : Map charge distribution around the trifluoromethyl group.
- Reactivity Prediction : Identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attacks.
- Correlation Energy Calculations : Validate experimental data using Colle-Salvetti-type formulas .
Practical Tip : Compare computational results with experimental NMR chemical shifts to refine models.
Q. What are the best practices for resolving structural ambiguities using X-ray crystallography?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors.
- Software Tools : SHELXL for refinement; Olex2 for visualization .
- Validation Metrics : Check R-factor (<5%), bond-length discrepancies, and ADPs (atomic displacement parameters).
Case Study : A 2023 study resolved disorder in the trifluoromethyl group using iterative refinement cycles .
Q. How should discrepancies between computational predictions and experimental data be analyzed?
Methodological Answer:
- Error Source Identification : Assess basis set limitations (e.g., inadequate treatment of fluorine orbitals).
- Benchmarking : Compare multiple DFT functionals (e.g., PBE0 vs. M06-2X) for consistency.
- Experimental Cross-Validation : Use spectroscopic data (e.g., ¹³C NMR) to verify computed geometries .
Q. Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
